Physical and chemical properties of 2-(2-Methoxy-6-nitrophenyl)acetonitrile
Physical and chemical properties of 2-(2-Methoxy-6-nitrophenyl)acetonitrile
An In-depth Technical Guide to 2-(2-Methoxy-6-nitrophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of 2-(2-Methoxy-6-nitrophenyl)acetonitrile. As a substituted phenylacetonitrile, this compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Its unique electronic and structural features, arising from the interplay of the methoxy, nitro, and nitrile functional groups, govern its reactivity and potential as a molecular scaffold.
Core Physicochemical Properties
2-(2-Methoxy-6-nitrophenyl)acetonitrile, identified by the CAS Number 20876-27-1, is a nitroaromatic compound belonging to the ether and nitrile chemical classes[1]. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 20876-27-1 | [2] |
| Molecular Formula | C₉H₈N₂O₃ | [3] |
| Molecular Weight | 192.17 g/mol | |
| Appearance | Yellow Solid (Predicted based on related compounds) | |
| IUPAC Name | 2-(2-Methoxy-6-nitrophenyl)acetonitrile | N/A |
Structural and Spectroscopic Analysis
The molecular structure dictates the compound's reactivity and is elucidated through various spectroscopic techniques.
Caption: Chemical structure of 2-(2-Methoxy-6-nitrophenyl)acetonitrile.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups within the molecule. The spectrum is expected to show characteristic absorption bands:
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Nitrile (C≡N) Stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹. This is a highly diagnostic peak for the nitrile functional group[4].
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Nitro (NO₂) Stretch: Two strong absorption bands are characteristic of the nitro group. The asymmetric stretch appears around 1520-1560 cm⁻¹ and the symmetric stretch around 1345-1385 cm⁻¹[4].
-
Aromatic C=C Stretch: Multiple peaks in the 1400-1600 cm⁻¹ region.
-
C-O (Ether) Stretch: A strong band typically found in the 1200-1275 cm⁻¹ range for aryl ethers[4].
-
C-H Stretch: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic (CH₂) C-H stretches appear just below 3000 cm⁻¹[5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework.
-
¹H NMR: The proton NMR spectrum would reveal distinct signals: a singlet for the methoxy protons (-OCH₃) around 3.8-4.0 ppm, a singlet for the benzylic protons (-CH₂CN) influenced by the adjacent aromatic ring, and a set of multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the phenyl ring. The precise chemical shifts are influenced by the electronic effects of the nitro and methoxy groups.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the nitrile carbon around 115-120 ppm, the benzylic carbon, the methoxy carbon around 55-60 ppm, and six distinct signals for the aromatic carbons, with their chemical shifts determined by the electron-donating methoxy group and the electron-withdrawing nitro group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (192.17). Common fragmentation pathways would likely involve the loss of the nitro group (NO₂, 46 Da) and the methoxy group (CH₃O, 31 Da)[4].
Synthesis and Reactivity
Phenylacetonitrile derivatives are versatile intermediates in organic synthesis[6]. The synthesis of 2-(2-Methoxy-6-nitrophenyl)acetonitrile can be conceptualized through established organic reactions.
Plausible Synthetic Pathway
A common method for synthesizing substituted phenylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt[7].
Caption: A potential synthetic workflow for 2-(2-Methoxy-6-nitrophenyl)acetonitrile.
Protocol Causality:
-
Benzylic Bromination: The synthesis starts with 2-methoxy-6-nitrotoluene. The methyl group is activated for free-radical halogenation due to its benzylic position. Using N-Bromosuccinimide (NBS) with a radical initiator like AIBN is a standard and selective method for introducing a bromine atom at the benzylic position, minimizing reactions on the aromatic ring.
-
Cyanation: The resulting benzyl bromide is an excellent electrophile. A nucleophilic substitution reaction with sodium or potassium cyanide introduces the nitrile functional group. This is a classic Sₙ2 reaction, and a polar aprotic solvent like acetone or DMF facilitates the reaction by solvating the cation of the cyanide salt, thus increasing the nucleophilicity of the cyanide anion[7].
Chemical Reactivity
The reactivity of this molecule is governed by its three primary functional groups and the acidic benzylic protons.
-
Nitrile Group: The nitrile can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid (2-(2-methoxy-6-nitrophenyl)acetic acid) or an amide intermediate[6]. It can also be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), providing a route to phenethylamines.
-
Nitro Group: The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group using various reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is fundamental in the synthesis of many pharmaceutical compounds, converting an electron-poor ring to an electron-rich one.
-
Benzylic Protons: The protons on the carbon adjacent to the nitrile group and the aromatic ring (-CH₂CN) are acidic. They can be deprotonated by a suitable base to form a resonance-stabilized carbanion. This carbanion can then act as a nucleophile in various alkylation and condensation reactions, allowing for the construction of more complex molecular architectures[6]. The acidity is enhanced by the electron-withdrawing effects of both the adjacent nitrile and the nitro-substituted phenyl ring.
Applications in Research and Drug Development
Substituted phenylacetonitriles are crucial intermediates in the pharmaceutical industry. The nitrile group is a common pharmacophore found in over 30 approved drugs and many more in clinical development[8].
-
Scaffold for Active Pharmaceutical Ingredients (APIs): The title compound serves as a versatile scaffold. The nitro group can be reduced to an amine, which can then be further functionalized. The nitrile can be converted into other functional groups like amines or carboxylic acids. This allows for the synthesis of a diverse library of compounds for screening against various biological targets.
-
Precursor to CNS-Active Agents: Phenylacetonitrile derivatives are precursors to many drugs targeting the central nervous system (CNS)[4]. For instance, para-methoxyphenylacetonitrile is a key intermediate in the synthesis of the antidepressant Venlafaxine[9]. The structural motifs present in 2-(2-Methoxy-6-nitrophenyl)acetonitrile make it a candidate for the exploration of new CNS agents.
-
Role of the Nitrile Group: In drug molecules, the nitrile group is metabolically robust and can act as a hydrogen bond acceptor or a polar group that interacts with enzyme active sites[8]. Its linear geometry and electronic properties make it a valuable isostere for other functional groups.
Safety and Handling
While a specific safety data sheet (SDS) for 2-(2-Methoxy-6-nitrophenyl)acetonitrile is not widely available, general precautions for handling related aromatic nitro compounds and nitriles should be strictly followed.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards: Compounds of this class can be harmful if swallowed, inhaled, or absorbed through the skin[10]. Nitroaromatic compounds are often toxic and should be handled with care. Acetonitrile and its derivatives are classified as hazardous[10][11].
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Conclusion
2-(2-Methoxy-6-nitrophenyl)acetonitrile is a compound of significant interest for synthetic and medicinal chemists. Its well-defined physicochemical properties and predictable reactivity, centered around the nitrile, nitro, and activated benzylic positions, make it a valuable building block. The strategic placement of its functional groups allows for sequential and selective modifications, providing access to a wide range of complex molecules with potential therapeutic applications, particularly in the realm of drug discovery. A thorough understanding of its spectroscopic signature, synthetic routes, and chemical behavior is essential for its effective utilization in research and development.
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